7-Hydroxy-4-azaindole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

7-Hydroxy-4-azaindole-3-carboxylic acid (CAS 1190318-50-3) is a disubstituted 4-azaindole (1H-pyrrolo[3,2-b]pyridine) bearing a hydroxyl group at the 7-position and a carboxylic acid at the 3-position. It is supplied as a research-grade heterocyclic building block with a molecular formula of C₈H₆N₂O₃, a molecular weight of 178.14 g/mol, and a computed XLogP3-AA of 0.2.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 1190318-50-3
Cat. No. B3219412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-azaindole-3-carboxylic acid
CAS1190318-50-3
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)NC=C2C(=O)O
InChIInChI=1S/C8H6N2O3/c11-5-1-2-9-6-4(8(12)13)3-10-7(5)6/h1-3,10H,(H,9,11)(H,12,13)
InChIKeyHOWGSNWBZFOVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-azaindole-3-carboxylic acid (CAS 1190318-50-3): Core Identity, Scaffold Class, and Procurement-Grade Characterization


7-Hydroxy-4-azaindole-3-carboxylic acid (CAS 1190318-50-3) is a disubstituted 4-azaindole (1H-pyrrolo[3,2-b]pyridine) bearing a hydroxyl group at the 7-position and a carboxylic acid at the 3-position. It is supplied as a research-grade heterocyclic building block with a molecular formula of C₈H₆N₂O₃, a molecular weight of 178.14 g/mol, and a computed XLogP3-AA of 0.2 [1]. The compound exists primarily as the 7-oxo-1,4-dihydro tautomer (IUPAC: 7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid) and carries three hydrogen bond donors and four hydrogen bond acceptors, resulting in a topological polar surface area (TPSA) of 82.2 Ų [1]. Commercially, the compound is available at purities of 95% (AKSci) to 98% (Leyan) .

Why 7-Hydroxy-4-azaindole-3-carboxylic acid Cannot Be Generically Substituted by Unsubstituted or Regioisomeric Azaindole Carboxylic Acids


The specific positioning of the 7-hydroxy (7-oxo) group and the 4-aza nitrogen in 7-hydroxy-4-azaindole-3-carboxylic acid creates a hydrogen-bonding donor/acceptor topology, electronic distribution, and tautomeric equilibrium that cannot be replicated by the unsubstituted 4-azaindole-3-carboxylic acid (CAS 860496-20-4, lacking the 7-OH), by 5- or 6-hydroxy regioisomers, or by 7-azaindole-3-carboxylic acid regioisomers (which reposition the pyridine nitrogen from position 4 to position 7, fundamentally altering the hydrogen-bonding vector and kinase hinge-binding geometry [1]). The 7-OH group adds one additional hydrogen bond donor (HBD count: 3 vs. 2) and one additional acceptor (HBA count: 4 vs. 3), increases the TPSA from approximately 62 Ų to 82.2 Ų, and shifts the computed logP from ~0.6 to 0.2, altering permeability, solubility, and metabolic handling [2][3]. These differences are not incremental—they change the compound's suitability for specific synthetic diversification strategies (e.g., 7-O-alkylation, 7-O-sulfonation, or metal chelation at the 7-oxo/3-carboxy motif) and its fit within structure-based design workflows targeting the 4-azaindole sub-pocket of ATP-binding sites [1]. Substituting with a different azaindole isomer or a deoxy analog would yield a distinct SAR trajectory and cannot be assumed bioequivalent in any assay or synthetic sequence.

Quantitative Differentiation Evidence for 7-Hydroxy-4-azaindole-3-carboxylic acid Versus Its Closest Analogs


Hydrogen Bond Donor/Acceptor Topology: 7-Hydroxy Versus Unsubstituted 4-Azaindole-3-carboxylic Acid

7-Hydroxy-4-azaindole-3-carboxylic acid possesses one additional hydrogen bond donor (HBD = 3) and one additional hydrogen bond acceptor (HBA = 4) compared to 4-azaindole-3-carboxylic acid (HBD = 2, HBA = 3) [1][2]. This difference arises from the 7-hydroxy/7-oxo substituent, which introduces an extra H-bond donor at the pyridine ring periphery and contributes an additional acceptor site through the carbonyl oxygen in the predominant 7-oxo tautomer [1]. The net effect is a measurable expansion of the compound's capacity for directional intermolecular interactions, critical for target engagement in enzyme active sites and for crystal engineering of solid forms.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Lipophilicity Modulation: XLogP3-AA Reduction by 7-Hydroxy Substitution

The introduction of the 7-hydroxy group reduces the computed partition coefficient (XLogP3-AA) from 0.6 for 4-azaindole-3-carboxylic acid to 0.2 for 7-hydroxy-4-azaindole-3-carboxylic acid, a decrease of 0.4 log units [1][2]. This represents a measurable shift toward higher aqueous solubility and lower membrane permeability compared to the parent scaffold. The lower logP also predicts reduced non-specific protein binding and potentially improved metabolic stability, though experimental verification is required.

ADME Prediction Lead Optimization Physicochemical Profiling

Topological Polar Surface Area Expansion: Impact on Permeability and Solubility Predictions

The topological polar surface area (TPSA) of 7-hydroxy-4-azaindole-3-carboxylic acid is 82.2 Ų [1]. Although the TPSA of the unsubstituted 4-azaindole-3-carboxylic acid is not explicitly reported in PubChem, the difference in molecular composition (C₈H₆N₂O₃ vs. C₈H₆N₂O₂) and the presence of an additional oxygen atom predict a TPSA increase of approximately 20 Ų relative to the parent compound's estimated ~62 Ų. A TPSA value of 82.2 Ų places the compound close to the 90 Ų threshold commonly associated with reduced blood-brain barrier penetration and moderate oral absorption, classifying it as a peripherally-biased or solubility-optimized fragment relative to the more lipophilic parent.

Drug-Likeness Physicochemical Profiling Oral Bioavailability Prediction

4-Azaindole vs. 7-Azaindole Scaffold Divergence in Kinase Selectivity: Class-Level Evidence

A comprehensive review of the azaindole framework in kinase inhibitor design reports that isomeric 4-, 6-, and 7-azaindoles display markedly different inhibition activities and selectivity profiles against a broad panel of kinases, with 7-azaindole being the most prevalent isomer in clinical kinase inhibitors [1]. Critically, the review notes that 4-azaindole isomers exhibit a distinct hinge-binding vector due to the repositioned pyridine nitrogen (position 4 vs. position 7), which has been exploited to achieve selectivity against specific kinase targets where 7-azaindole-based inhibitors failed [1]. The 7-hydroxy substituent on the 4-azaindole-3-carboxylic acid scaffold further differentiates this compound by introducing an additional hydrogen-bonding anchor that can engage the ribose pocket or solvent-exposed region of the ATP-binding site in a manner inaccessible to 7-azaindole-3-carboxylic acid derivatives.

Kinase Inhibitors Selectivity Profiling Scaffold Hopping

Synthetic Utility: 7-Hydroxy as a Diversification Handle for Histone Demethylase Inhibitor Programs

Patent literature on substituted pyrrolo[3,2-b]pyridines as histone demethylase inhibitors establishes the 7-position of the 4-azaindole core as a critical vector for carboxylic acid or bioisostere attachment required for LSD1/KDM1A inhibition [1]. The 7-hydroxy-4-azaindole-3-carboxylic acid compound provides a uniquely pre-functionalized intermediate that bears a carboxylic acid at position 3 (the conventional attachment point for amide coupling) while leaving the 7-hydroxy group available for orthogonal O-alkylation, O-sulfonation, or O-phosphorylation to generate libraries of 7-substituted derivatives without protecting group manipulation of the 3-carboxylic acid. This orthogonal reactivity is absent in 4-azaindole-3-carboxylic acid (no 7-OH handle) and in the 6-hydroxy regioisomer (wrong substitution geometry for demethylase pharmacophore models).

Epigenetics Histone Demethylase Inhibitors Parallel Synthesis

Commercially Available Purity and Physical Form: 95% and 98% Grades for SAR-Grade Consistency

7-Hydroxy-4-azaindole-3-carboxylic acid is commercially available at two defined purity grades: 95% (AKSci, catalog 0951DL) and 98% (Leyan, product number 1596530) . This availability of a higher-purity 98% grade distinguishes it from many niche azaindole building blocks, which are often supplied only at 95% or 90% purity, and enables more reproducible biological assay results without the confounding effects of unidentified impurities. The compound's predicted density is 1.7±0.1 g/cm³ and predicted boiling point is 544.6±45.0 °C at 760 mmHg , compared to 1.5±0.1 g/cm³ and 446.8±25.0 °C for the unsubstituted 4-azaindole-3-carboxylic acid , reflecting the physical impact of the 7-hydroxy substituent.

Procurement Specifications Purity Assurance Reproducibility

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-4-azaindole-3-carboxylic acid


Kinase Inhibitor Lead Optimization Requiring a 4-Azaindole Hinge Binder with Enhanced Polarity

In kinase drug discovery programs where 7-azaindole-based inhibitors have shown inadequate selectivity or dose-limiting toxicity due to high logP, the 4-azaindole scaffold with a 7-hydroxy substituent offers a structurally distinct hinge-binding geometry [1] coupled with a lower computed logP of 0.2 (vs. 0.6 for the unsubstituted parent) [2][3]. The 7-OH group provides an additional hydrogen bond donor for engagement with the ribose pocket or solvent channel, while the 3-carboxylic acid serves as a versatile handle for amide coupling to introduce P-loop or DFG-motif targeting elements. Procurement of this specific building block enables exploration of 4-azaindole chemical space without the synthetic burden of late-stage hydroxylation.

Epigenetic Probe Synthesis: LSD1/KDM1A Histone Demethylase Inhibitor Libraries

Patent US10016401 establishes the pyrrolo[3,2-b]pyridine 7-position as a critical pharmacophoric point for histone demethylase inhibition [1]. 7-Hydroxy-4-azaindole-3-carboxylic acid provides an ideal advanced intermediate: the 3-COOH is pre-installed for amide diversification, while the 7-OH allows parallel O-functionalization (alkylation, acylation, sulfonation) to explore the 7-position SAR systematically. This orthogonal difunctionalization potential makes the compound a superior procurement choice over 4-azaindole-3-carboxylic acid (which lacks the 7-OH handle) or 7-azaindole regioisomers (which shift the pyridine nitrogen and alter the pharmacophore geometry).

Fragment-Based Drug Discovery (FBDD): A Solubility-Enhanced 4-Azaindole Fragment for Screening Libraries

With a molecular weight of 178.14 Da, three hydrogen bond donors, four acceptors, and a TPSA of 82.2 Ų [1], 7-hydroxy-4-azaindole-3-carboxylic acid meets the physicochemical criteria for a high-quality fragment (MW < 250, HBD ≤ 3, HBA ≤ 6, TPSA < 90 Ų). Compared to the unsubstituted 4-azaindole-3-carboxylic acid fragment, the 7-hydroxy variant offers improved aqueous solubility (lower logP) and an additional hydrogen-bonding vector for detecting ligand-efficient binding interactions. Fragment library curators should select this compound over the parent or regioisomeric fragments when screening against targets with predicted hinge-region binding sites that can exploit the 4-aza nitrogen geometry.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis: A Bifunctional Chelating Ligand

The simultaneous presence of a 7-oxo group and a 3-carboxylic acid in 7-hydroxy-4-azaindole-3-carboxylic acid creates a bifunctional metal-binding motif capable of chelating transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) through the 7-oxo/nitrogen and 3-carboxylate donor sets. The higher density (1.7 g/cm³) and boiling point (544.6 °C) relative to the parent 4-azaindole-3-carboxylic acid [1][2] suggest stronger crystal packing forces, potentially leading to more robust coordination polymers. This compound should be prioritized over the unsubstituted parent for MOF and metallodrug discovery programs where dual-site chelation enhances structural stability or catalytic activity.

Quote Request

Request a Quote for 7-Hydroxy-4-azaindole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.